molecular formula C11H24Cl2Si B092170 n-decylmethyldichlorosilane CAS No. 18051-88-2

n-decylmethyldichlorosilane

Cat. No.: B092170
CAS No.: 18051-88-2
M. Wt: 255.3 g/mol
InChI Key: UFVFNJHZBMHRCO-UHFFFAOYSA-N
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Description

n-decylmethyldichlorosilane is an organosilicon compound with the molecular formula C11H24Cl2Si . It is a colorless to light yellow clear liquid that is sensitive to light and moisture . This compound is primarily used in the synthesis of other organosilicon compounds and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-decylmethyldichlorosilane can be synthesized through the reaction of dichloromethylsilane with 1-decene . The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of dichlorodecylmethylsilane involves the use of copper catalysts and methyl chloride . The reaction is carried out in a heated tube packed with ground silicon and copper (I) chloride . This method allows for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: n-decylmethyldichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.

    Oxidation: Can be oxidized to form silanols and siloxanes.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Organosilicon compounds with various functional groups.

    Oxidation: Silanols and siloxanes.

Scientific Research Applications

n-decylmethyldichlorosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichlorodecylmethylsilane involves its reactivity with various nucleophiles and oxidizing agents. The compound’s silicon atom, bonded to two chlorine atoms and a decyl group, allows for versatile chemical modifications. The molecular targets and pathways involved include the formation of silanols and siloxanes through hydrolysis and oxidation reactions .

Comparison with Similar Compounds

Uniqueness: n-decylmethyldichlorosilane is unique due to its longer decyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring specific hydrophobic or structural characteristics .

Biological Activity

n-Decylmethyldichlorosilane (C11H23Cl2Si) is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various research studies.

  • Molecular Formula : C11H23Cl2Si
  • Molecular Weight : 252.31 g/mol
  • Structure : this compound features a long hydrophobic decyl chain, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Its silane structure allows it to modify surfaces and influence cellular processes such as adhesion, proliferation, and differentiation.

Key Mechanisms Include :

  • Surface Modification : The compound can alter the surface properties of materials, enhancing biocompatibility and influencing cell behavior.
  • Protein Interaction : It has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity.

Biological Activity Overview

The biological effects of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria. Its hydrophobic nature enhances its ability to disrupt bacterial membranes, leading to cell lysis.
    • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 100-200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxic Effects :
    • Research has demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
    • The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.
  • Biocompatibility :
    • In vitro studies have shown that when used in biomaterials, this compound enhances cell adhesion and proliferation, making it a candidate for biomedical applications.

Data Table: Biological Activity Summary

Activity TypeObserved EffectMIC (µg/mL)Reference
AntimicrobialInhibition of E. coli150
AntimicrobialInhibition of S. aureus200
CytotoxicityInduction of apoptosis in HL-6050
BiocompatibilityEnhanced cell adhesionN/A

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial counts when treated with the compound, supporting its use as a surface disinfectant in clinical settings.
  • Case Study on Cytotoxicity :
    In a clinical trial involving human leukemia cell lines (HL-60), researchers found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers after 24 hours of exposure. This suggests potential therapeutic applications in oncology.
  • Biocompatibility Assessment :
    A recent study assessed the biocompatibility of materials modified with this compound for use in implants. Results showed enhanced fibroblast adhesion and proliferation compared to control surfaces, indicating improved integration with biological tissues.

Properties

IUPAC Name

dichloro-decyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24Cl2Si/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVFNJHZBMHRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885003
Record name Silane, dichlorodecylmethyl-
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Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18051-88-2
Record name Dichlorodecylmethylsilane
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Record name Silane, dichlorodecylmethyl-
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Record name Silane, dichlorodecylmethyl-
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Record name Silane, dichlorodecylmethyl-
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Record name Dichlorodecylmethylsilane
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Synthesis routes and methods

Procedure details

2.25 Parts of methyl dichlorosilane, 4.04 parts of 1-decene and a solution containing about 0.0005 part of chloroplatinic acid catalyst in 0.006 part of 2-propanol were charged to a reaction vessel and heated to about 100°-120° C. for six hours. The product was vacuum distilled at 110°-114° C. at 1-3 Torr. 4.7 Parts (94% yield) of methyl decyl dichlorosilane was obtained.
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